molecular formula C14H14N6 B12226777 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B12226777
M. Wt: 266.30 g/mol
InChI Key: QXQSUOILYPZJAQ-UHFFFAOYSA-N
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Description

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves the reaction of 4-chloropyridine-2-carbonitrile with 4-(pyrimidin-4-yl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the nitrile group to form corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors in the body. The piperazine ring may play a role in binding to these targets, while the pyridine and pyrimidine rings may contribute to the overall activity of the compound .

Comparison with Similar Compounds

Uniqueness: 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its combination of pyridine, pyrimidine, and piperazine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

2-(4-pyrimidin-4-ylpiperazin-1-yl)pyridine-4-carbonitrile

InChI

InChI=1S/C14H14N6/c15-10-12-1-4-17-14(9-12)20-7-5-19(6-8-20)13-2-3-16-11-18-13/h1-4,9,11H,5-8H2

InChI Key

QXQSUOILYPZJAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC=CC(=C3)C#N

Origin of Product

United States

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